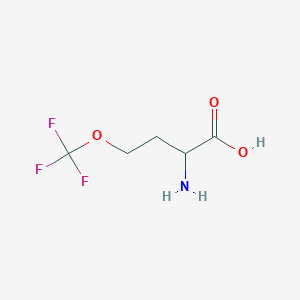
2-Amino-4-(trifluoromethoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(trifluoromethoxy)butanoic acid involves multiple steps. One common method includes the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions, followed by the disassembly of the resultant alkylated complex to reclaim the chiral auxiliary and obtain the target compound . The compound can be synthesized as a racemate or in both enantiomeric forms .
Industrial Production Methods
For large-scale production, the method employs a recyclable chiral auxiliary to form the corresponding nickel (II) complex with glycine Schiff base. This complex is then alkylated with trifluoromethyl iodide under basic conditions. The resultant alkylated nickel (II) complex is disassembled to reclaim the chiral auxiliary and this compound, which is in situ converted to the N-Fmoc derivative .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(trifluoromethoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogues .
Scientific Research Applications
2-Amino-4-(trifluoromethoxy)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as an analogue of natural amino acids, aiding in the study of protein structure and function.
Medicine: It is explored for its potential therapeutic applications due to its unique chemical properties.
Industry: The compound is used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(trifluoromethoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,4,4-trifluorobutanoic acid
- 2-Amino-3-(trifluoromethoxy)benzoic acid
Uniqueness
2-Amino-4-(trifluoromethoxy)butanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties compared to other similar compounds. This group enhances the compound’s stability, lipophilicity, and potential for various applications .
Properties
Molecular Formula |
C5H8F3NO3 |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
2-amino-4-(trifluoromethoxy)butanoic acid |
InChI |
InChI=1S/C5H8F3NO3/c6-5(7,8)12-2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11) |
InChI Key |
YZWNXEYCKJVGGO-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(F)(F)F)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


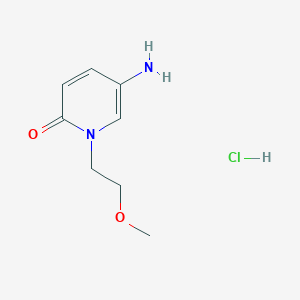
![2-{4-[(Cyclopropylmethyl)amino]phenyl}ethan-1-ol](/img/structure/B13261479.png)
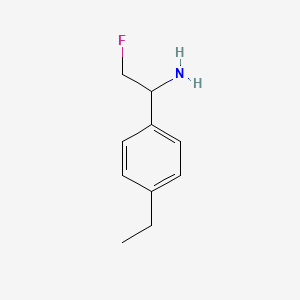
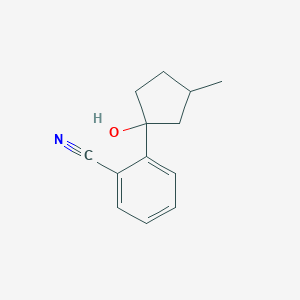
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid](/img/structure/B13261492.png)
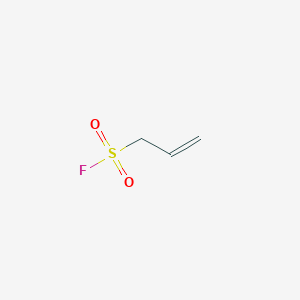



![2-{[(2-Methoxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13261518.png)

![tert-Butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate](/img/structure/B13261538.png)
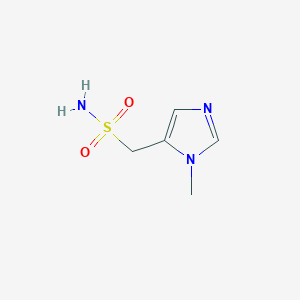
![2,4-Dichloro-5-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzoic acid](/img/structure/B13261555.png)
